Dimethyl 3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)cyclopent-3-ene-1,1-dicarboxylate
Description
Dimethyl 3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)cyclopent-3-ene-1,1-dicarboxylate is a synthetic cyclopentene derivative featuring two ester groups at the 1,1-positions, a 4-fluorophenyl substituent at the 3-position, and a 4-(methylsulfonyl)phenyl group at the 4-position. The fluorophenyl and methylsulfonyl moieties are critical for modulating physicochemical properties (e.g., lipophilicity, electronic effects) and biological interactions.
Properties
IUPAC Name |
dimethyl 3-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)cyclopent-3-ene-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FO6S/c1-28-20(24)22(21(25)29-2)12-18(14-4-8-16(23)9-5-14)19(13-22)15-6-10-17(11-7-15)30(3,26)27/h4-11H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNYXPUOQSXAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=C(C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)cyclopent-3-ene-1,1-dicarboxylate, also known by its CAS number 159429-83-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H21FO6S
- Molecular Weight : 432.46 g/mol
- IUPAC Name : Dimethyl 3-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)cyclopent-3-ene-1,1-dicarboxylate
This compound is believed to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the inflammatory process and are often targeted in the development of anti-inflammatory drugs.
Inhibition Studies
Research indicates that derivatives of this compound exhibit significant COX inhibitory activity. For instance, related compounds have shown IC50 values for COX-1 inhibition as low as 2.8 μM, suggesting a strong potential for anti-inflammatory applications . Additionally, studies have demonstrated that these compounds can enhance the cytotoxic effects of established anticancer therapies like gefitinib and 5-fluorouracil, indicating a possible synergistic effect in cancer treatment .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound significantly reduces inflammation markers in various models. For example:
- Carrageenan Paw Edema Model : This model showed a reduction in paw swelling by approximately 54% at a dose of 0.01 mmol/kg .
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HSC-3 (Squamous Cell Carcinoma) | 7.5 |
These values indicate promising potential for further development as an anticancer agent .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds with similar structures:
- Study on Myometrial Contractions : A comparative study evaluated the effects of Dimethyl derivatives on isolated pregnant human myometrial strips. The results indicated that these compounds inhibited contractions more effectively than nimesulide, another well-known COX inhibitor . This suggests potential applications in managing labor or other obstetric conditions.
- Synergistic Effects with Antineoplastic Drugs : Research has shown that combining Dimethyl derivatives with gefitinib resulted in enhanced cytotoxicity against cancer cells compared to either agent alone. This highlights the compound's potential role in combination therapy for cancer treatment .
Comparison with Similar Compounds
Triphenylethylene Derivatives (Estrogenic/Anti-Estrogenic Agents)
Triphenylethylene derivatives, such as tamoxifen, share a polyaromatic core with the target compound. These compounds exhibit estrogenic or anti-estrogenic activity depending on substituents. For example, the introduction of a 4-hydroxyl group in tamoxifen enhances estrogen receptor (ER) binding affinity.
Piroxicam Analogues (HIV Integrase Inhibitors)
Piroxicam-derived compounds, such as those reported in Iranian Journal of Pharmaceutical Research (2021), feature a sulfonamide group and a heterocyclic core. These analogues inhibit HIV integrase (IN) with EC50 values of 20–25 µM. The target compound’s methylsulfonyl group may similarly engage in hydrogen bonding or hydrophobic interactions with IN, as observed in docking studies comparing piroxicam analogues to raltegravir .
Cyclopentene Dione Derivatives (Natural Product Analogues)
4-Hydroxy-2,5-bis(4-hydroxyphenyl)cyclopent-4-ene-1,3-dione (FDB012399) shares a cyclopentene backbone but lacks ester and sulfonyl groups. Its hydroxylated aromatic rings confer antioxidant properties, whereas the target compound’s fluorophenyl and methylsulfonyl groups enhance metabolic stability and membrane permeability .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key descriptors (Table 1) highlights the impact of substituents:
- Lipophilicity (logP): The target compound’s logP (3.8) balances solubility and membrane permeability, contrasting with tamoxifen’s high lipophilicity (6.9), which may limit aqueous solubility.
- Hydrogen Bonding: The absence of hydrogen bond donors in the target compound suggests reduced off-target interactions compared to hydroxyl-rich analogues like FDB012399 .
Mechanistic Insights from Docking and Systems Pharmacology
Studies on structurally similar compounds (e.g., piroxicam analogues) demonstrate that shared scaffolds often target conserved protein regions. For example, molecular docking revealed that piroxicam derivatives bind HIV IN similarly to raltegravir, a known IN inhibitor . By analogy, the target compound’s cyclopentene core and sulfonyl group may facilitate interactions with enzymes like cyclooxygenase-2 (COX-2) or sulfotransferases.
Park et al. (2023) further support this concept, showing that compounds with similar scaffolds (e.g., oleanolic acid and hederagenin) share mechanisms of action (MOAs) despite minor structural differences . Systems pharmacology approaches, including transcriptome analysis, could predict the target compound’s MOA by leveraging data from its analogues.
Q & A
Q. What synthetic methodologies are optimal for preparing dimethyl 3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)cyclopent-3-ene-1,1-dicarboxylate?
Synthesis typically involves cycloaddition or stepwise annulation strategies. For cyclopentene derivatives, a common approach includes:
- Diels-Alder reactions : Using substituted dienes and dienophiles under thermal or Lewis acid catalysis.
- Michael addition-cyclization : For constructing the cyclopentene ring, as seen in analogous cyclohexane derivatives (e.g., ).
- Esterification : Final steps often employ dimethyl carbonate or methyl iodide to protect carboxylic acid intermediates.
Q. Key validation steps :
- NMR spectroscopy (1H, 13C) to confirm regiochemistry and stereochemistry.
- X-ray crystallography (if single crystals are obtained) for absolute configuration, as demonstrated in cyclopropane derivatives ().
Q. How is the purity and stereochemical integrity of this compound validated post-synthesis?
Methodological validation includes:
- HPLC with chiral columns : To resolve enantiomers, as described in chiral dioxolane derivatives ().
- Elemental analysis : Confirming C, H, O, S, and F content within ±0.4% of theoretical values.
- Mass spectrometry (ESI-MS or GC-MS) : To verify molecular ion peaks and fragmentation patterns.
Example : In structurally complex esters, deviations in melting points or optical rotation values (e.g., [α]D) indicate impurities or racemization ().
Q. What are the primary biological assays used to evaluate its bioactivity?
Standard assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, following CLSI guidelines ().
- Anti-inflammatory assays : COX-2 inhibition studies, given the methylsulfonyl group’s potential role in targeting inflammatory pathways.
- Cytotoxicity screening : MTT assays on mammalian cell lines to assess safety thresholds.
Data interpretation : MIC values ≤50 µg/mL are considered promising for antimicrobial leads ().
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR strategies include:
- Functional group substitutions : Replacing the 4-fluorophenyl or methylsulfonyl groups with bioisosteres (e.g., chloro, nitro) to assess potency changes.
- Stereochemical modulation : Synthesizing enantiomers or diastereomers to evaluate chiral center contributions ().
- Computational docking : Using tools like AutoDock to predict binding affinities with target proteins (e.g., COX-2 or bacterial enzymes).
Case study : In dioxolane derivatives, enantiomeric pairs showed 4–8-fold differences in MIC values, highlighting stereochemistry’s role ().
Q. What experimental approaches resolve contradictions in solubility and stability data?
Contradictions often arise from:
- Solvent polarity effects : Solubility in DMSO vs. aqueous buffers can skew bioassay results. Use standardized solvents (e.g., CLSI-recommended MHB for MIC tests) ().
- Degradation under storage : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring.
- pH-dependent stability : Assess hydrolytic degradation in buffers (pH 1–10) to identify labile ester bonds.
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
Advanced methods include:
- ADMET prediction : Tools like SwissADME to estimate absorption, CYP450 metabolism, and blood-brain barrier penetration.
- Molecular dynamics simulations : To study interactions with serum proteins (e.g., human serum albumin) and predict half-life.
- LogP optimization : Balancing hydrophobicity (methylsulfonyl group) with ester hydrophilicity to enhance bioavailability.
Example : Cyclopropane derivatives () with logP <3 showed improved solubility, a principle applicable to cyclopentene analogs.
Methodological Considerations for Data Interpretation
Q. How are spectral data discrepancies (e.g., NMR vs. X-ray) reconciled?
- Dynamic effects in solution : X-ray structures represent solid-state conformations, while NMR captures dynamic equilibria. Use NOESY/ROESY to identify predominant solution conformers.
- Crystallization artifacts : Compare multiple crystal structures (if available) to rule out packing-induced distortions.
Q. What statistical frameworks are robust for analyzing dose-response data in bioassays?
- Non-linear regression : Fit dose-response curves using Hill or Logit models (e.g., GraphPad Prism).
- EC50/IC50 confidence intervals : Report 95% CIs to quantify uncertainty, especially with high variability in microbial assays ().
Key Challenges in Advanced Studies
- Stereoselective synthesis : Achieving >95% enantiomeric excess (ee) for chiral centers requires asymmetric catalysis (e.g., Sharpless epoxidation analogs).
- Target identification : Use CRISPR-Cas9 knockout libraries to identify genetic targets in resistant microbial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
